molecular formula C20H13N3O3S B2958164 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 314028-18-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2958164
CAS No.: 314028-18-7
M. Wt: 375.4
InChI Key: VZTYBMBWIJYKEE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitrobenzamide group attached to the benzothiazole moiety, making it a unique and potentially bioactive molecule.

Mechanism of Action

Future Directions

The future directions for research on benzothiazole derivatives could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. There is also a need for more comprehensive studies on their safety and hazards. The development of new methods for the natural product inspired bioactive glycohybrids is another promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(14-8-2-5-11-17(14)23(25)26)21-15-9-3-1-7-13(15)20-22-16-10-4-6-12-18(16)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYBMBWIJYKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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